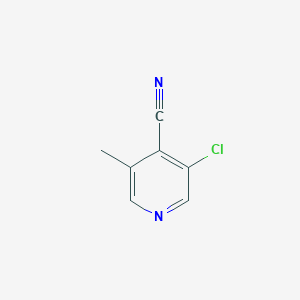
ethyl 4-amino-5-carbamoyl-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-5-carbamoyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound with significant potential in various scientific fields. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of amino, carbamoyl, and ester functional groups makes it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-carbamoyl-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of ethyl 2-cyanoacetate with guanidine to form the imidazole ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Moderate heating (50-100°C)
The intermediate product is then subjected to further reactions to introduce the amino and carbamoyl groups, often using reagents like ammonia or amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, improving yield and purity. The use of automated systems for reagent addition and temperature control is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-carbamoyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroimidazole derivatives, which are valuable in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-amino-5-carbamoyl-1H-imidazole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring can mimic the structure of histidine, an amino acid involved in many enzymatic processes, allowing it to interact with various biological targets.
Medicine
This compound has potential applications in drug development. Its derivatives are explored for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with enzymes and receptors makes it a promising candidate for therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for producing a wide range of products, from agrochemicals to advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-carbamoyl-1H-imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The amino and carbamoyl groups can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-1H-imidazole-2-carboxylate
- Ethyl 5-amino-1H-imidazole-4-carboxylate
- Ethyl 4-carbamoyl-1H-imidazole-2-carboxylate
Uniqueness
Ethyl 4-amino-5-carbamoyl-1H-imidazole-2-carboxylate is unique due to the specific arrangement of its functional groups. The presence of both amino and carbamoyl groups on the imidazole ring provides distinct reactivity and binding properties, making it more versatile compared to its analogs. This unique structure allows for a broader range of chemical modifications and biological interactions, enhancing its potential in various applications.
Properties
Molecular Formula |
C7H10N4O3 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 4-amino-5-carbamoyl-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C7H10N4O3/c1-2-14-7(13)6-10-3(5(9)12)4(8)11-6/h2,8H2,1H3,(H2,9,12)(H,10,11) |
InChI Key |
MYXRKIXDOCVVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


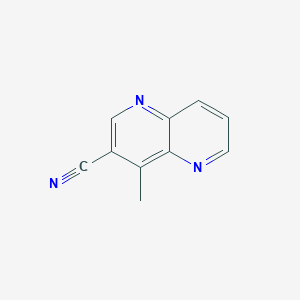
![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)

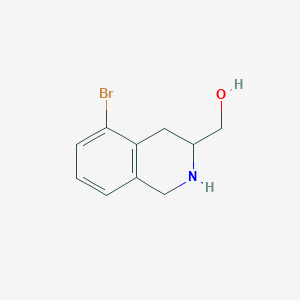
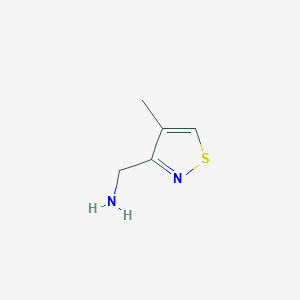
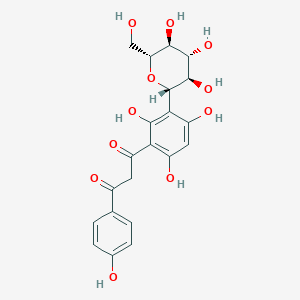
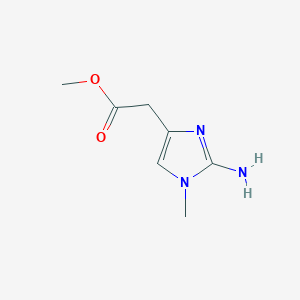
![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)

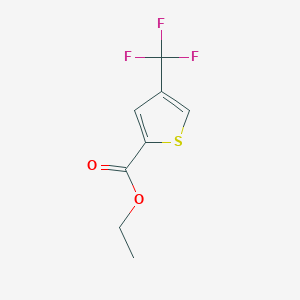
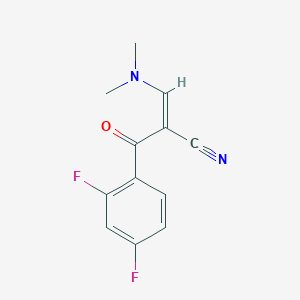
![((3S,4R)-3-amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B12823611.png)
